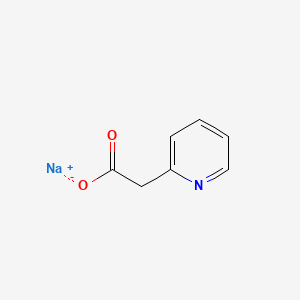

Sodium 2-(pyridin-2-yl)acetate

Descripción general

Descripción

Sodium 2-(pyridin-2-yl)acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring attached to an acetate group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(pyridin-2-yl)acetate typically involves the reaction of pyridine-2-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction scheme is as follows:

Pyridine-2-carboxylic acid+Sodium hydroxide→Sodium 2-(pyridin-2-yl)acetate+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of contamination and ensures consistent quality.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The carboxylate group in sodium 2-(pyridin-2-yl)acetate can act as a leaving group under specific conditions. For example:

-

Halogenation : Reaction with phosphorus oxychloride (POCl₃) replaces the carboxylate with a chlorine atom, yielding 2-(pyridin-2-yl)acetyl chloride.

-

Amination : Treatment with primary amines in the presence of coupling agents like EDCI/HOBt forms amide derivatives .

Table 1: Substitution Reactions and Yields

Coordination Chemistry

The pyridine nitrogen coordinates with metal ions, forming complexes used in catalysis or materials science:

-

Palladium Complexes : Reacts with Pd(OAc)₂ to form chelated Pd(II) complexes, which are effective in Suzuki-Miyaura cross-couplings .

-

Lanthanide Complexes : Binds to Eu³⁺ or Tb³⁺ ions, producing luminescent materials.

Electrophilic Aromatic Substitution

The pyridine ring undergoes electrophilic substitution at the meta position due to electron-withdrawing effects:

-

Nitration : HNO₃/H₂SO₄ at 100°C introduces a nitro group at the C-5 position.

-

Sulfonation : Fuming H₂SO₄ yields the sulfonated derivative.

Table 2: Electrophilic Substitution Outcomes

| Reaction | Reagents | Position | Major Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 100°C | C-5 | 5-Nitro-2-(pyridin-2-yl)acetate | 60 | |

| Sulfonation | Fuming H₂SO₄, 50°C | C-5 | 5-Sulfo-2-(pyridin-2-yl)acetate | 55 |

Cross-Coupling Reactions

The pyridinyl moiety participates in palladium-catalyzed couplings:

-

Suzuki Reaction : Reacts with arylboronic acids to form biaryl derivatives .

-

Buchwald-Hartwig Amination : Couples with aryl halides to generate arylaminopyridines .

Condensation and Functionalization

The carboxylate group engages in condensation reactions:

-

Esterification : Reacts with alkyl halides (e.g., CH₃I) to form methyl esters.

-

Schiff Base Formation : Condenses with aldehydes to produce imine-linked derivatives .

Reduction and Oxidation

-

Reduction : LiAlH₄ reduces the carboxylate to 2-(pyridin-2-yl)ethanol.

-

Oxidation : H₂O₂ oxidizes the pyridine ring to N-oxide derivatives.

Biological Activity

While not a direct reaction, this compound serves as a precursor to bioactive molecules:

Aplicaciones Científicas De Investigación

Chemical Synthesis

Sodium 2-(pyridin-2-yl)acetate is widely utilized as a building block in organic synthesis. It serves as a precursor for the development of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its role in facilitating reactions such as nucleophilic substitutions and coupling reactions is critical for creating diverse chemical entities that exhibit desired properties.

Biological Research

The compound has garnered attention for its potential biological activities:

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including Chlamydia trachomatis. In studies, it was shown to impair pathogen growth without harming host cells, highlighting its selective action and potential as a drug candidate for treating sexually transmitted infections.

- Anti-fibrotic Effects : A notable case study demonstrated that treatment with this compound led to substantial reductions in collagen deposition in liver fibrosis models. The mechanism involved the inhibition of collagen prolyl 4-hydroxylase activity, suggesting its therapeutic potential for fibrotic diseases.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a candidate for various therapeutic applications:

- Drug Development : Ongoing research aims to evaluate its efficacy as a precursor in the synthesis of new drugs targeting specific diseases. The compound's ability to modulate biological pathways makes it an attractive candidate for further development.

Industrial Applications

The compound is also relevant in industrial contexts:

- Specialty Chemicals Production : this compound is used in the manufacture of specialty chemicals that require specific functional properties. Its unique chemical characteristics allow it to be employed in various formulations and processes within the chemical industry.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with similar compounds can be useful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Sodium 2-(pyridin-3-yl)acetate | Sodium Salt | Substituted at the 3-position of the ring |

| Sodium 4-(pyridin-2-yl)butanoate | Sodium Salt | Longer carbon chain with additional functional groups |

| Sodium 3-(pyridin-2-yl)propanoate | Sodium Salt | Contains a propanoate group |

This table illustrates how variations in substitution patterns on the pyridine ring influence the biological reactivity and activity profile of these compounds.

Case Study 1: Antifibrotic Effects

A study involving animal models of liver fibrosis revealed that treatment with this compound significantly reduced collagen deposition. This effect was attributed to the compound's ability to inhibit collagen prolyl 4-hydroxylase activity, indicating its potential as a therapeutic agent for liver fibrosis.

Case Study 2: Antimicrobial Activity Against Chlamydia

In another investigation focusing on antimicrobial properties, this compound was tested against Chlamydia trachomatis. The results showed effective impairment of pathogen growth while maintaining host cell viability, underscoring its selective antimicrobial action and potential application in treating sexually transmitted infections.

Mecanismo De Acción

The mechanism of action of Sodium 2-(pyridin-2-yl)acetate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

Pyridine-2-carboxylic acid: A precursor in the synthesis of Sodium 2-(pyridin-2-yl)acetate.

Pyridine-2-ylmethanol: A reduction product of this compound.

Pyridine derivatives:

Uniqueness

This compound is unique due to its specific combination of a pyridine ring and an acetate group, which imparts distinct chemical and biological properties

Actividad Biológica

Sodium 2-(pyridin-2-yl)acetate is a sodium salt derivative of pyridine, notable for its diverse biological activities and potential applications in pharmacology and medicinal chemistry. This article delves into its biological mechanisms, biochemical interactions, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring attached to an acetate group. Its chemical structure can be represented as follows:

This compound exhibits properties typical of pyridine derivatives, which are known for their ability to interact with various biological targets due to the electron-rich nature of the nitrogen atom in the ring.

Target Interactions

This compound has been shown to interact with several biological targets, including enzymes and receptors involved in critical biochemical pathways. Notably, it acts as an inhibitor of collagen prolyl 4-hydroxylase, an enzyme essential for collagen synthesis. By inhibiting this enzyme, the compound can reduce collagen deposition, making it potentially useful in treating fibrotic diseases.

Biochemical Pathways

The compound influences various biochemical pathways through its interactions with proteins and enzymes. Research indicates that this compound modulates cell signaling pathways and gene expression, particularly in hepatic stellate cells, which play a crucial role in liver fibrosis.

Biological Activities

This compound exhibits several biological activities:

- Anti-fibrotic Activity : Studies have demonstrated that this compound can inhibit the expression of collagen type I alpha 1 (COL1A1), contributing to its anti-fibrotic properties.

- Antimicrobial Properties : Research indicates potential antimicrobial activity against various pathogens, including Chlamydia trachomatis, suggesting its utility as a starting point for developing selective antichlamydial drugs .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been noted in various studies, indicating its potential for treating inflammatory diseases.

Case Study 1: Antifibrotic Effects

In a study examining the effects of this compound on liver fibrosis, researchers found that treatment led to a significant reduction in collagen deposition in animal models. The mechanism was attributed to the inhibition of collagen prolyl 4-hydroxylase activity, demonstrating the compound's potential as a therapeutic agent for liver fibrosis.

Case Study 2: Antimicrobial Activity Against Chlamydia

In another study focused on the antimicrobial properties of this compound, researchers evaluated its efficacy against Chlamydia trachomatis. The results indicated that the compound effectively impaired the growth of the pathogen without affecting host cell viability, highlighting its selective action and potential for drug development against sexually transmitted infections .

Comparative Analysis with Related Compounds

To better understand this compound's unique properties, a comparison with related compounds is provided below:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Sodium 2-(pyridin-3-yl)acetate | Sodium Salt | Substituted at the 3-position of the ring |

| Sodium 4-(pyridin-2-yl)butanoate | Sodium Salt | Longer carbon chain with additional functional groups |

| Sodium 3-(pyridin-2-yl)propanoate | Sodium Salt | Contains a propanoate group |

This compound stands out due to its specific substitution pattern on the pyridine ring, influencing its biological reactivity and activity profile compared to its analogs.

Propiedades

IUPAC Name |

sodium;2-pyridin-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.Na/c9-7(10)5-6-3-1-2-4-8-6;/h1-4H,5H2,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFHYDOQKHFOLU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10987217 | |

| Record name | Sodium (pyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10987217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67870-16-0 | |

| Record name | Sodium pyridine-2-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067870160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (pyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10987217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium pyridine-2-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.